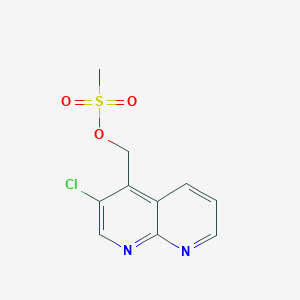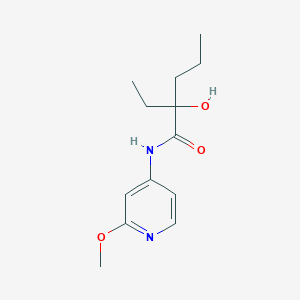![molecular formula C15H16ClNO B13885837 4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B13885837.png)
4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline is an organic compound that features a chlorinated phenyl group, a methoxy group, and a dimethylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline typically involves the reaction of 4-chlorophenol with 2,6-dimethylaniline in the presence of a suitable base and a methoxy group donor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-oxygen bond between the chlorophenyl and methoxy groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated derivatives .
科学研究应用
4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .
相似化合物的比较
4-Chlorophenol: Shares the chlorophenyl group but lacks the methoxy and dimethylaniline moieties.
2,6-Dimethylaniline: Contains the dimethylaniline moiety but lacks the chlorophenyl and methoxy groups.
4-Methoxyaniline: Features the methoxy and aniline groups but lacks the chlorophenyl and dimethyl groups.
Uniqueness: 4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its electrophilic properties, while the methoxy and dimethylaniline moieties contribute to its overall stability and solubility .
属性
分子式 |
C15H16ClNO |
|---|---|
分子量 |
261.74 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methoxy]-2,6-dimethylaniline |
InChI |
InChI=1S/C15H16ClNO/c1-10-7-14(8-11(2)15(10)17)18-9-12-3-5-13(16)6-4-12/h3-8H,9,17H2,1-2H3 |
InChI 键 |
BESYUHAKROZFPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1N)C)OCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate](/img/structure/B13885758.png)

![tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate](/img/structure/B13885767.png)
![2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B13885776.png)
![Ethyl 1-(3-pyridyl)-5-{5-[2-(trimethylsilyl)ethynyl]-2-pyridyl}-1H-pyrazole-3-carboxylate](/img/structure/B13885784.png)
![3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13885790.png)


![3-[(Cyclopropylmethyl)oxy]-6-methyl-2-pyridinecarboxylic acid](/img/structure/B13885800.png)


![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(4-methyl-5-sulfanylidenetetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885830.png)
![7-Chloro-1-(2-methoxy-ethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13885841.png)

